molecular formula C14H15O2PS2.H3N<br>C14H18NO2PS2 B13752886 Ammonium O,O-bis(methylphenyl) dithiophosphate CAS No. 58373-83-4

Ammonium O,O-bis(methylphenyl) dithiophosphate

Katalognummer: B13752886
CAS-Nummer: 58373-83-4
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: JEQFERRNWXYBQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ammonium O,O-bis(methylphenyl) dithiophosphate typically involves the reaction of phosphorus pentasulfide with methylphenol and ammonia. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Analyse Chemischer Reaktionen

Ammonium O,O-bis(methylphenyl) dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ammonium O,O-bis(methylphenyl) dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of other compounds and as a catalyst in certain reactions. In biology, it is studied for its potential use in inhibiting the growth of certain microorganisms. In medicine, research is ongoing to explore its potential therapeutic applications. In industry, it is used as a flotation agent in mining operations and as a scale inhibitor in water treatment processes .

Wirkmechanismus

The mechanism of action of ammonium O,O-bis(methylphenyl) dithiophosphate involves its ability to form complexes with metal ions. This complexation prevents the metal ions from participating in reactions that lead to the formation of scale or other unwanted deposits. The molecular targets and pathways involved in this process are primarily related to the interaction between the compound and metal ions .

Vergleich Mit ähnlichen Verbindungen

Ammonium O,O-bis(methylphenyl) dithiophosphate can be compared with other similar compounds such as ammonium diethyl dithiophosphate and O,O-diisopropyl hydrogen dithiophosphate. These compounds share similar chemical structures and properties but differ in their specific applications and effectiveness. For example, ammonium diethyl dithiophosphate is used in coordination chemistry and analytical chemistry for the determination of various ions . The uniqueness of this compound lies in its specific applications in mining and water treatment .

Eigenschaften

CAS-Nummer

58373-83-4

Molekularformel

C14H15O2PS2.H3N
C14H18NO2PS2

Molekulargewicht

327.4 g/mol

IUPAC-Name

azanium;bis(2-methylphenoxy)-sulfanylidene-sulfido-λ5-phosphane

InChI

InChI=1S/C14H15O2PS2.H3N/c1-11-7-3-5-9-13(11)15-17(18,19)16-14-10-6-4-8-12(14)2;/h3-10H,1-2H3,(H,18,19);1H3

InChI-Schlüssel

JEQFERRNWXYBQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)[S-].[NH4+]

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.